molecular formula C22H37NO2 B14798270 2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate

2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate

Cat. No.: B14798270
M. Wt: 347.5 g/mol
InChI Key: DLHLOYYQQGSXCC-CGRWFSSPSA-N
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Description

2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate is a compound that belongs to the class of ethanolamine-based lipids It is characterized by the presence of an aminoethyl group attached to a long-chain polyunsaturated fatty acid, specifically eicosatetraenoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate typically involves the esterification of eicosatetraenoic acid with ethanolamine. The reaction is usually carried out under mild conditions to prevent the degradation of the polyunsaturated fatty acid. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) as catalysts. The reaction is performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as column chromatography and recrystallization to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate can undergo various chemical reactions, including:

    Oxidation: The polyunsaturated fatty acid moiety can be oxidized to form hydroperoxides and other oxidation products.

    Reduction: The aminoethyl group can be reduced to form primary amines.

    Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanolamine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Reduction: Primary amines.

    Substitution: Eicosatetraenoic acid and ethanolamine.

Scientific Research Applications

2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex lipids and as a model compound for studying lipid oxidation and reduction reactions.

    Biology: The compound is studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.

    Medicine: It has potential therapeutic applications in the treatment of cancer, inflammation, and metabolic disorders. The compound’s ability to modulate lipid metabolism and signaling pathways makes it a promising candidate for drug development.

    Industry: It is used in the formulation of cosmetics and personal care products due to its emollient and moisturizing properties.

Mechanism of Action

The mechanism of action of 2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate involves its incorporation into cell membranes, where it can influence membrane fluidity and signaling pathways. The compound can interact with various molecular targets, including enzymes involved in lipid metabolism and receptors involved in cell signaling. By modulating these targets, the compound can exert anti-inflammatory, anticancer, and metabolic effects.

Comparison with Similar Compounds

Similar Compounds

    2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate: Characterized by the presence of an aminoethyl group and a polyunsaturated fatty acid.

    5,8,11,14-eicosatetraenyl (3-aminopropyl)phosphonate: Similar structure but with a phosphonate group instead of an ester linkage.

    Monoethanolamine (Etn): A simpler compound with a single ethanolamine group.

Uniqueness

This compound is unique due to its specific combination of an aminoethyl group and a polyunsaturated fatty acid. This structure allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C22H37NO2

Molecular Weight

347.5 g/mol

IUPAC Name

2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21,23H2,1H3/b7-6+,10-9+,13-12+,16-15+

InChI Key

DLHLOYYQQGSXCC-CGRWFSSPSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OCCN

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCN

Origin of Product

United States

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